molecular formula C20H26BrNOS B142716 Thiobromadol CAS No. 616898-54-5

Thiobromadol

Cat. No.: B142716
CAS No.: 616898-54-5
M. Wt: 408.4 g/mol
InChI Key: XRDNIYBVNZLPJE-UHFFFAOYSA-N
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Description

Thiobromadol is a synthetic organic compound that belongs to the class of cyclohexanols This compound is characterized by the presence of a bromophenyl group, a dimethylamino group, and a thiophene ring attached to a cyclohexanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiobromadol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Cyclohexanol Core: Starting with a cyclohexanone derivative, a Grignard reaction can be employed to introduce the 2-thiophen-2-ylethyl group.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclohexanol core can undergo oxidation to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may be studied for its potential effects on cellular processes or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Thiobromadol would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(4-Chlorophenyl)-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol: Contains a chlorine atom instead of bromine, which could result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in Thiobromadol may confer unique reactivity and interactions compared to its analogs. This could make it particularly valuable in specific applications where such properties are desired.

Properties

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrNOS/c1-22(2)20(16-5-7-17(21)8-6-16)13-11-19(23,12-14-20)10-9-18-4-3-15-24-18/h3-8,15,23H,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDNIYBVNZLPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CS2)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018411
Record name Thiobromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616898-54-5
Record name Thiobromadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616898545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiobromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOBROMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D343S4VX5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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